2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-phenylmethylidene]acetohydrazide 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-phenylmethylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16158339
InChI: InChI=1S/C19H21BrN4O3S/c20-17-6-8-18(9-7-17)28(26,27)24-12-10-23(11-13-24)15-19(25)22-21-14-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2,(H,22,25)/b21-14+
SMILES:
Molecular Formula: C19H21BrN4O3S
Molecular Weight: 465.4 g/mol

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-phenylmethylidene]acetohydrazide

CAS No.:

Cat. No.: VC16158339

Molecular Formula: C19H21BrN4O3S

Molecular Weight: 465.4 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-phenylmethylidene]acetohydrazide -

Specification

Molecular Formula C19H21BrN4O3S
Molecular Weight 465.4 g/mol
IUPAC Name N-[(E)-benzylideneamino]-2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]acetamide
Standard InChI InChI=1S/C19H21BrN4O3S/c20-17-6-8-18(9-7-17)28(26,27)24-12-10-23(11-13-24)15-19(25)22-21-14-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2,(H,22,25)/b21-14+
Standard InChI Key WPOGQODPQUJAID-KGENOOAVSA-N
Isomeric SMILES C1CN(CCN1CC(=O)N/N=C/C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Canonical SMILES C1CN(CCN1CC(=O)NN=CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

Introduction

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-phenylmethylidene]acetohydrazide is a complex organic compound notable for its unique structural features and potential biological activities. This compound includes a piperazine ring, a sulfonyl group attached to a bromophenyl moiety, and an acetohydrazide functional group, which together contribute to its chemical properties and possible therapeutic applications.

Molecular Formula and Weight

  • Molecular Formula: C18H21BrN4O3S

  • Molecular Weight: 436.35 g/mol

Structural Features

The compound's structure can be broken down into several key components:

  • Piperazine Ring: A six-membered ring containing two nitrogen atoms, which is known for its ability to interact with various biological targets.

  • Bromophenyl Sulfonyl Group: This moiety enhances the compound's ability to engage in electrophilic interactions, potentially increasing its reactivity and biological activity.

  • Acetohydrazide Functional Group: Known for its role in various biological processes, this group may facilitate interactions with enzymes and receptors.

Synthesis

The synthesis of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-phenylmethylidene]acetohydrazide typically involves multiple steps:

  • Formation of the Piperazine Derivative: The initial step involves the formation of the piperazine ring with appropriate substituents.

  • Sulfonation: The introduction of the sulfonyl group is achieved through sulfonation reactions involving sulfur trioxide or chlorosulfonic acid.

  • Hydrazone Formation: The acetohydrazide moiety is introduced through a condensation reaction between hydrazine derivatives and carbonyl compounds.

  • Purification: The final product is purified using standard techniques such as recrystallization or chromatography to ensure high purity and yield.

Biological Activity

Research indicates that 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-phenylmethylidene]acetohydrazide may exhibit significant biological activity:

  • Antimicrobial Activity: Preliminary studies suggest potential efficacy against various bacterial strains, highlighting its role as a candidate for antimicrobial development.

  • Anticancer Properties: The compound's structural components allow it to interact with cellular targets involved in cancer progression, making it a subject of interest for anticancer research.

Mechanism of Action

The mechanism of action involves binding to specific molecular targets, which may inhibit or modulate their activity. Interaction studies are crucial for understanding how this compound affects biological systems and its potential therapeutic uses.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-phenylmethylidene]acetohydrazide. Below is a comparative table highlighting notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(2-((2,4-Dimethylphenyl)sulfinyl)phenyl)piperazineContains a piperazine ring and sulfinyl groupDifferent substituents on the phenyl ring
2-{4-(4-bromophenyl)sulfonyl}-1-piperazinyl-N'-(E)-[1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazideSimilar piperazine and sulfonamide structureVaries in substituents on the nitrogen
N'-arylpiperazine derivativesGeneral class including various aryl groupsBroad range of biological activities depending on substituents

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